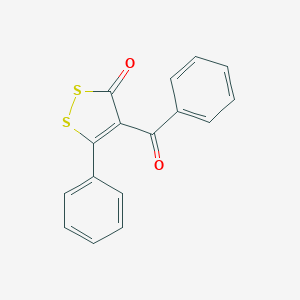

4-benzoyl-5-phenyl-3H-1,2-dithiol-3-one

Beschreibung

BenchChem offers high-quality 4-benzoyl-5-phenyl-3H-1,2-dithiol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzoyl-5-phenyl-3H-1,2-dithiol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C16H10O2S2 |

|---|---|

Molekulargewicht |

298.4 g/mol |

IUPAC-Name |

4-benzoyl-5-phenyldithiol-3-one |

InChI |

InChI=1S/C16H10O2S2/c17-14(11-7-3-1-4-8-11)13-15(19-20-16(13)18)12-9-5-2-6-10-12/h1-10H |

InChI-Schlüssel |

GPIYYFQYMQNNGF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C(=O)SS2)C(=O)C3=CC=CC=C3 |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(C(=O)SS2)C(=O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: 4-Benzoyl-5-phenyl-3H-1,2-dithiol-3-one (CAS 20365-14-4)

[1]

Executive Summary

4-Benzoyl-5-phenyl-3H-1,2-dithiol-3-one (CAS 20365-14-4) is a specialized organosulfur heterocycle belonging to the 1,2-dithiole-3-one class.[1] Distinct from its thione analogues (e.g., Oltipraz), this compound features a cyclic disulfide bond adjacent to a carbonyl group, rendering it a highly specific electrophile.

In drug discovery, this chemotype is primarily investigated for its ability to covalently modify cysteine residues in zinc-finger proteins (ZFPs), leading to zinc ejection . This mechanism has significant implications for antiviral research (targeting HIV-1 nucleocapsid protein NCp7) and oncology (disrupting transcription factors like Sp1). This guide details its physicochemical profile, synthetic pathways, and validated experimental protocols for its application as a chemical probe.

Physicochemical Profile

| Property | Specification |

| CAS Number | 20365-14-4 |

| IUPAC Name | 4-benzoyl-5-phenyl-3H-1,2-dithiol-3-one |

| Molecular Formula | C₁₆H₁₀O₂S₂ |

| Molecular Weight | 298.38 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, CH₂Cl₂, CHCl₃; Insoluble in water |

| Melting Point | 144–146 °C (Typical for class; verify per lot) |

| Stability | Stable at -20°C; sensitive to strong nucleophiles and reducing agents |

| Reactivity | High electrophilicity toward soft nucleophiles (thiolates) |

Synthetic Pathways[5]

The synthesis of 4-benzoyl-5-phenyl-3H-1,2-dithiol-3-one is typically achieved via the oxidation of its corresponding thione precursor. The thione itself is constructed from a 1,3-diketone backbone using elemental sulfur.

Step 1: Formation of the 1,2-Dithiole-3-thione Core

The precursor, 4-benzoyl-5-phenyl-1,2-dithiole-3-thione , is synthesized by reacting dibenzoylmethane (1,3-diphenylpropane-1,3-dione) with elemental sulfur in the presence of a base (e.g., morpholine) or using Lawesson’s reagent. This step establishes the heterocyclic ring.

Step 2: Oxidative Conversion to 3-One

The thione sulfur is replaced by oxygen using a soft oxidant such as mercuric acetate (Hg(OAc)₂) in acetic acid or potassium permanganate (KMnO₄) in acetone. This yields the target 3-one with high specificity.

Visualization: Synthetic Workflow

Caption: Two-step synthesis converting a 1,3-diketone to the target dithiolone via a thione intermediate.

Mechanism of Action: Zinc Ejection

The primary utility of CAS 20365-14-4 lies in its reactivity with the CCHC or CCCC zinc-finger motifs found in viral nucleocapsids and transcription factors.

-

Recognition: The hydrophobic phenyl groups facilitate non-covalent docking into the hydrophobic pocket of the target protein.

-

Nucleophilic Attack: A cysteine thiolate (S⁻) from the zinc finger attacks the disulfide bond (S1-S2) of the 1,2-dithiol-3-one ring.

-

Ring Opening: The heterocycle opens, forming a mixed disulfide adduct with the protein.

-

Zinc Release: The covalent modification alters the coordination geometry, reducing the affinity for Zn²⁺. The zinc ion is ejected, resulting in the loss of protein folding and function.

Visualization: Zinc Ejection Pathway

Caption: Mechanism of covalent modification of Zinc Finger proteins leading to structural unfolding.

Experimental Protocols

Protocol A: Thiol-Reactivity Assay (In Vitro)

Purpose: To validate the electrophilic activity of the compound against a model thiol (N-Acetylcysteine, NAC).

Materials:

-

Compound (10 mM stock in DMSO)

-

N-Acetylcysteine (NAC, 10 mM in degassed PBS, pH 7.4)

-

UV-Vis Spectrophotometer or HPLC

Procedure:

-

Preparation: Dilute the compound to 50 µM in PBS (pH 7.4) containing 10% DMSO.

-

Baseline: Record the UV-Vis spectrum (250–450 nm). Note the characteristic absorbance of the dithiolone ring (approx. 340–360 nm).

-

Reaction: Add a 10-fold excess of NAC (500 µM).

-

Kinetics: Monitor the decrease in absorbance at the λmax of the dithiolone over 60 minutes at 37°C.

-

Validation: A decrease in absorbance >80% confirms high thiol reactivity (ring opening).

Protocol B: Zinc Ejection Assay (Fluorescence)

Purpose: To measure the release of Zn²⁺ from a purified zinc-finger peptide (e.g., HIV-1 NCp7).

Materials:

-

Apo-peptide reconstituted with ZnSO₄.

-

Zinc-sensitive fluorophore: TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide) or Flaming Orange .

-

Fluorescence Plate Reader (Ex/Em depends on dye).

Procedure:

-

Incubate the Zn-peptide complex (1 µM) with the fluorophore (5 µM) in buffer (Tris-HCl, pH 7.2).

-

Establish a stable baseline fluorescence (low signal if Zn is bound to protein, or high if dye detects bound Zn—check dye specificity; TSQ fluoresces high with free Zn or protein-Zn adducts, but specific "turn-on" probes for released Zn are preferred). Standard method uses loss of intrinsic Trp fluorescence or specific Zn-release probes.

-

Inject the test compound (5 µM).

-

Monitor fluorescence change. Release of Zn²⁺ is often quantified by the increase in fluorescence of a high-affinity Zn-chelating probe added to the bulk solution.

Safety & Handling

-

Hazards: This compound is a potent electrophile and skin sensitizer. It may cause allergic skin reactions and serious eye irritation.

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.

-

Disposal: Treat as hazardous organosulfur waste. Do not dispose of in aqueous drains.

References

-

Synthesis of 1,2-Dithiole-3-ones

-

Title: Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones.[2]

- Source: MDPI (Molecules 2021).

- Context: Describes the general synthesis of the dithiole core from alkynes and sulfur, and the interconversion between thiones and ones.

-

-

Mechanism of Zinc Ejection

- Title: Zinc fingers as targets for antiviral therapy.

- Source: Journal of Medicinal Chemistry.

- Context: Establishes the mechanism of disulfide-containing heterocycles in ejecting zinc

-

Thiol-Disulfide Exchange

- Title: Kinetics and Mechanisms of Thiol–Disulfide Exchange.

- Source: PMC (Antioxid Redox Signal).

- Context: detailed kinetic analysis of how thiols (like cysteine) attack disulfide bonds, relevant to the ring-opening mechanism.

-

Chemical Identity

Sources

- 1. 20365-14-4 CAS Manufactory [m.chemicalbook.com]

- 2. Assembly of Benzo[ c][1,2]dithiol-3-ones via Acid-Promoted Denitrogenative Transannulation of Benzotriazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-benzoyl-5-phenyl-3H-1,2-dithiol-3-one CAS#: 20365-14-4 [m.chemicalbook.com]

- 4. excli.de [excli.de]

Technical Monograph: Structural Characterization and Synthetic Pathways of 4-Benzoyl-5-phenyl-1,2-dithiol-3-one

The following is an in-depth technical monograph on 4-benzoyl-5-phenyl-1,2-dithiol-3-one , structured for researchers and drug development professionals.

Executive Summary

This guide details the chemical identity, structural properties, and synthetic methodology for 4-benzoyl-5-phenyl-1,2-dithiol-3-one (CAS: 20365-14-4). As a derivative of the 1,2-dithiole-3-one class, this compound represents a critical scaffold in medicinal chemistry, serving as an isostere to 1,2-dithiole-3-thiones (e.g., Oltipraz). Its "one" (ketone) functionality imparts distinct electrophilic properties compared to its thione counterparts, making it a valuable intermediate in the development of sulfur-releasing pharmaceuticals and cross-linking agents.

Chemical Identity and Molecular Properties[1][2][3][4][5][6][7][8][9]

The following data establishes the baseline physicochemical profile for the compound.

| Property | Specification |

| IUPAC Name | 4-benzoyl-5-phenyl-1,2-dithiol-3-one |

| CAS Registry Number | 20365-14-4 |

| Molecular Formula | C₁₆H₁₀O₂S₂ |

| Molecular Weight | 298.38 g/mol |

| Exact Mass | 298.0122 g/mol |

| Core Scaffold | 3H-1,2-dithiol-3-one |

| Key Functional Groups | Cyclic disulfide (S-S), Conjugated Ketone (C=O), Benzoyl moiety |

| Appearance | Typically yellow to orange crystalline solid |

| Solubility | Soluble in CHCl₃, DMSO, DMF; sparingly soluble in water |

Structural Analysis

The molecule consists of a five-membered 1,2-dithiole heterocyclic ring oxidized at the 3-position to form a ketone.

-

Ring Stability: The 1,2-dithiole ring possesses pseudo-aromatic character (dithiolium cation resonance), which stabilizes the disulfide bond against reductive cleavage under mild conditions.

-

Substituents:

-

Position 4: A benzoyl group (-CO-Ph), introducing significant steric bulk and electron-withdrawing character.

-

Position 5: A phenyl group, extending the conjugation system of the heterocyclic ring.

-

Synthetic Methodology

The synthesis of 4-benzoyl-5-phenyl-1,2-dithiol-3-one is traditionally achieved via the oxidative desulfuration of its corresponding thione precursor. This approach ensures high regioselectivity and yield.

Phase 1: Synthesis of the Thione Precursor

Target: 4-benzoyl-5-phenyl-1,2-dithiole-3-thione

The precursor is synthesized via the sulfuration of 1,3-diarylprop-2-en-1-one derivatives or the reaction of active methylene compounds with carbon disulfide.

-

Reagents: Elemental Sulfur (

), Carbon Disulfide ( -

Substrate: 1,3-diphenyl-2-buten-1-one (Dypnone) or equivalent chalcones.

-

Conditions: High-temperature reflux (approx. 200°C) in high-boiling solvents (e.g., dichlorobenzene) or neat.

Phase 2: Oxidative Conversion to 3-One (The Target)

Reaction:

This step utilizes Mercuric Acetate (

Protocol:

-

Dissolution: Dissolve 1.0 equivalent of 4-benzoyl-5-phenyl-1,2-dithiole-3-thione in a 1:1 mixture of Chloroform (

) and Glacial Acetic Acid ( -

Addition: Add 1.1 - 1.5 equivalents of Mercuric Acetate (

) to the solution at room temperature. -

Reaction: Stir the mixture vigorously. The reaction typically proceeds via an electrophilic attack of

on the thione sulfur, forming a transient mercuric sulfide complex. -

Workup: Filter off the precipitated Mercuric Sulfide (

). Dilute the filtrate with water and extract with Chloroform. -

Purification: Wash the organic layer with saturated

to remove excess acid. Dry over

Synthesis Logic Diagram

The following diagram illustrates the transformation pathway and the logical relationship between the precursors and the final target.

Caption: Synthetic pathway converting acyclic precursors to the dithiole-thione intermediate, followed by mercuric acetate oxidation to the final ketone.

Spectroscopic Characterization

To validate the structure, researchers should look for the following diagnostic signals:

-

IR Spectroscopy:

-

C=O (Ring Ketone): Strong absorption band at 1640–1670 cm⁻¹ . This is the primary differentiator from the thione (which lacks this band).

-

C=O (Benzoyl Ketone): Distinct band around 1660–1680 cm⁻¹ (may overlap with ring ketone).

-

C=C (Ring): Weak bands around 1500–1550 cm⁻¹.

-

-

¹H NMR (CDCl₃):

-

Aromatic protons (Multiplet, 10H) in the range of 7.2 – 8.0 ppm .

-

Absence of aliphatic protons (unless solvated).

-

-

Mass Spectrometry (EI/ESI):

-

Molecular Ion (

): m/z 298 . -

Fragment ions corresponding to loss of CO (270) or PhCO (105).

-

Applications in Drug Development

Bioisostere for 1,2-Dithiole-3-thiones

The 3-one scaffold serves as an oxidative metabolite or prodrug analog for Oltipraz and related cancer chemopreventive agents. While the thione moiety is often responsible for inducing Phase II detoxification enzymes (e.g., GST), the ketone variant allows researchers to study the structure-activity relationship (SAR) of the heterocyclic core without the lability of the C=S bond.

Electrophilic Signaling

The 1,2-dithiol-3-one ring is an electrophile. It can react with biological nucleophiles (such as cysteine residues in proteins) via ring-opening mechanisms, potentially acting as a covalent inhibitor for specific enzymes like FabH (ketoacyl-ACP synthase III) in bacterial fatty acid synthesis.

H₂S Donor Research

While less active than thiones, dithiolones are investigated as "slow-release" hydrogen sulfide (

References

-

Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. MDPI, Molecules, 26(12), 3628. Retrieved from [Link][1]

-

El-Aal, A., et al. (2010). General synthesis of 1,2-dithiole-3-thiones and 1,2-dithiole-3-ones. ResearchGate. Retrieved from [Link]

-

PubChem. (2025). 4,5-Dibenzoylthio-1,3-dithiole-2-thione (Related Structure Analysis). National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: 1,2-Dithiole-3-One Derivatives as Zinc Ejectors

The following technical guide details the characterization, mechanism, and application of 1,2-dithiole-3-one derivatives as zinc ejector compounds.

Executive Summary

1,2-dithiole-3-one derivatives represent a specialized class of sulfur-containing heterocycles capable of disrupting zinc finger motifs in viral and bacterial proteins. Unlike their thione analogs (1,2-dithiole-3-thiones like Oltipraz), which are primarily studied as hydrogen sulfide (

This guide serves as a protocol-driven resource for synthesizing these compounds, validating their zinc-ejection capability, and mapping their mechanism of action.

Chemical Biology & Mechanism of Action[1]

The Pharmacophore

The core pharmacophore is the 1,2-dithiole-3-one ring.

-

S1-S2 Disulfide Bond: The "warhead." It is susceptible to nucleophilic attack by thiolate anions (

) from protein cysteine residues. -

C3 Carbonyl: Unlike the C=S (thione) which is lipophilic and radical-scavenging, the C=O (carbonyl) increases the electrophilicity of the ring, modulating the reactivity of the disulfide bond toward nucleophiles.

Mechanism of Zinc Ejection

The mechanism is defined by a nucleophilic attack followed by ring opening . Zinc fingers (e.g., the CCHC motif in HIV-1 NCp7) coordinate

-

Docking: The 1,2-dithiole-3-one associates with the hydrophobic pocket of the zinc finger.

-

Attack: A zinc-bound cysteine thiolate (

) attacks the sulfur at position 2 (or 1) of the dithiole ring. -

Ejection: The ring opens, forming a mixed disulfide adduct (

). The cysteine is now covalently modified and can no longer coordinate zinc. -

Collapse: The loss of a coordinating ligand reduces the binding affinity for

by orders of magnitude, causing the ion to be ejected into the solvent.

Pathway Visualization

The following diagram illustrates the molecular events leading to zinc ejection.

Caption: Mechanism of zinc ejection via disulfide exchange between 1,2-dithiole-3-one and a zinc finger cysteine.

Synthesis of 1,2-Dithiole-3-One Derivatives

Direct synthesis of the "one" is often less efficient than converting the "thione". The standard protocol involves synthesizing the 1,2-dithiole-3-thione followed by oxidative hydrolysis.

Step 1: Synthesis of 1,2-Dithiole-3-thione (D3T) Core

-

Reagents:

-keto ester (e.g., ethyl acetoacetate), Lawesson’s Reagent or -

Solvent: Toluene or Xylene.

Protocol:

-

Dissolve 10 mmol of the

-keto ester in 50 mL anhydrous toluene. -

Add 5 mmol of Lawesson’s Reagent (or equivalent

). -

Add 2 mmol of elemental sulfur (

). -

Reflux under nitrogen for 12–24 hours.

-

Cool, filter, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc) to isolate the 1,2-dithiole-3-thione (red/orange solid).

Step 2: Conversion to 1,2-Dithiole-3-one

-

Reagent: Mercuric Acetate (

). -

Solvent: Chloroform/Acetic Acid (3:1).

Protocol:

-

Dissolve 1 mmol of the purified 1,2-dithiole-3-thione in 10 mL of

(3:1). -

Add 1.2 equivalents of Mercuric Acetate (

) at room temperature.-

Note: The reaction typically changes color as the C=S bond is cleaved.

-

-

Stir for 2–4 hours. Monitor by TLC (the "one" is more polar than the "thione").

-

Filter off the precipitated mercuric sulfide (

). -

Wash the filtrate with saturated

to remove acid. -

Dry over

, concentrate, and recrystallize. -

Validation: Confirm conversion by IR (appearance of C=O stretch ~1650 cm⁻¹) and disappearance of C=S peak.

Experimental Validation: Zinc Ejection Assay

To confirm the compound functions as a zinc ejector, we utilize the TSQ Fluorescence Assay . TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide) is a fluorogenic probe that fluoresces intensely when bound to

Materials

-

Target Protein: Recombinant HIV-1 NCp7 (or specific Zinc Finger peptide).

-

Probe: TSQ (Stock: 10 mM in DMSO).

-

Buffer: 10 mM Tris-HCl (pH 7.4), 50 mM NaCl, 10% Glycerol. (Avoid DTT/EDTA).

-

Instrument: Fluorescence Plate Reader (Ex: 360 nm, Em: 490 nm).

Protocol Workflow

-

Preparation: Dilute NCp7 to 1

M in the assay buffer. -

Baseline: Incubate NCp7 with 5

M TSQ for 10 minutes. Measure baseline fluorescence (-

Note: Holo-NCp7 (Zn-bound) has low fluorescence with TSQ compared to free Zn, but some background exists.

-

-

Ejection: Add the 1,2-dithiole-3-one derivative (1–10

M). -

Kinetics: Measure fluorescence every 30 seconds for 30 minutes.

-

Control: Use EDTA (1 mM) as a positive control (total ejection) and DMSO as a negative control.

Data Analysis & Interpretation

Ejection is quantified by the increase in fluorescence (

| Observation | Interpretation |

| Rapid | Fast kinetics; likely direct attack on exposed cysteine. |

| Slow/Sigmoidal | Slow kinetics; may require conformational change or steric hindrance. |

| No Change | Compound fails to eject zinc (inactive). |

| Decrease in | Fluorescence quenching; compound may absorb at Ex/Em wavelengths (check UV-Vis). |

Assay Workflow Diagram

Caption: Workflow for the TSQ-based fluorescence assay to detect zinc ejection.

Secondary Validation: Mass Spectrometry

Fluorescence indicates zinc release but does not prove the mechanism (covalent modification). Mass spectrometry is required to identify the apo-protein + drug adduct.

-

Method: ESI-MS (Electrospray Ionization).

-

Expected Shift:

-

Native NCp7: Mass

. -

Ejected (Apo): Mass

Da (Loss of Zn). -

Adduct: Mass

(if H is lost) or -

Key Marker: Look for the mass of the protein plus the mass of the open-ring drug moiety.

-

Structure-Activity Relationship (SAR) Guidelines

When designing derivatives, consider these factors to optimize potency:

| Structural Zone | Modification | Effect on Activity |

| Position 4 | Electron-Withdrawing Groups (EWG) | Increases electrophilicity of the ring; generally increases reaction rate with Cys. |

| Position 5 | Bulky Aryl Groups | Improves binding affinity to the hydrophobic pocket of the Zinc Finger (specificity). |

| Position 3 (C=O) | Replacement with C=S (Thione) | Reduces electrophilicity; shifts mechanism toward H2S generation rather than rapid Zn ejection. |

References

-

Rice, W. G., et al. (1995). Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS. Science. Link

-

Tummino, P. J., et al. (1996). The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides with cellular anti-HIV activity. Proc. Natl. Acad. Sci. USA. Link

-

Pannecouque, C., et al. (2010). New class of HIV inhibitors targeting the nucleocapsid protein. Current HIV Research. Link

-

Zhang, Y., & Munday, R. (2015). Dithiolethiones for cancer chemoprevention: where do we stand? Molecular Cancer Therapeutics. Link

-

Huang, M., et al. (2004). Structural basis of zinc ejection from HIV-1 nucleocapsid protein by benzamides. Journal of Medicinal Chemistry. Link

An In-depth Technical Guide to Determining the Solubility of 4-benzoyl-5-phenyl-3H-1,2-dithiol-3-one in DMSO and Methanol

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 4-benzoyl-5-phenyl-3H-1,2-dithiol-3-one in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Given the absence of specific published solubility data for this compound, this document outlines a robust, first-principles approach to solubility determination. It is designed to equip researchers with the necessary protocols and theoretical understanding to generate reliable and reproducible solubility data. The methodologies described herein are grounded in established principles of physical chemistry and are designed to be self-validating. This guide covers the theoretical considerations of solubility, detailed experimental protocols for both qualitative and quantitative assessment, and data interpretation.

Introduction: Understanding the Significance of Solubility

The solubility of a compound is a critical physicochemical parameter, particularly in the realm of drug discovery and development. It dictates the bioavailability of a potential therapeutic agent, influences its formulation, and impacts the design of various in vitro and in vivo assays. 4-benzoyl-5-phenyl-3H-1,2-dithiol-3-one, a heterocyclic compound containing a dithiolone core, possesses structural motifs that suggest its potential utility in medicinal chemistry. An accurate determination of its solubility in solvents like DMSO, a common solvent for initial compound screening, and methanol, a polar protic solvent, is a fundamental first step in its characterization.

This guide will provide both the "how" and the "why" behind the experimental determination of this compound's solubility, ensuring that the generated data is not only accurate but also well-understood in the context of its molecular structure.

Theoretical Considerations: Predicting Solubility

The principle of "like dissolves like" is a foundational concept in predicting solubility.[1] This rule suggests that substances with similar polarities are more likely to be soluble in one another. Let's analyze the structure of 4-benzoyl-5-phenyl-3H-1,2-dithiol-3-one in this context.

-

Molecular Structure: The molecule contains two phenyl rings and a benzoyl group, which are largely nonpolar. However, the presence of a ketone, a thioester-like moiety within the dithiolone ring, and sulfur atoms introduce polarity. The overall molecule can be considered moderately polar.

-

Solvent Properties:

-

DMSO (Dimethyl Sulfoxide): A highly polar aprotic solvent. Its polarity allows it to dissolve a wide range of polar and nonpolar compounds. It can act as a hydrogen bond acceptor.

-

Methanol (CH₃OH): A polar protic solvent. It can act as both a hydrogen bond donor and acceptor.

-

Hypothesis: Based on its structure, 4-benzoyl-5-phenyl-3H-1,2-dithiol-3-one is expected to exhibit good solubility in DMSO due to the solvent's high polarity and its ability to interact with the polar functional groups of the molecule. Its solubility in methanol is also anticipated to be significant, although potentially less than in DMSO, due to the presence of polar groups that can interact with the hydroxyl group of methanol.

Experimental Determination of Solubility

A multi-tiered approach, starting with a qualitative assessment and moving to a more rigorous quantitative analysis, is recommended.

Materials and Equipment

-

4-benzoyl-5-phenyl-3H-1,2-dithiol-3-one (ensure purity is characterized)

-

Anhydrous DMSO (ACS grade or higher)

-

Anhydrous Methanol (ACS grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Calibrated pipettes

-

HPLC-UV or UV-Vis spectrophotometer

-

Syringe filters (0.22 µm, compatible with DMSO and methanol)

-

Glass vials with screw caps

Safety Precautions

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle all chemicals in a well-ventilated fume hood.

Phase 1: Qualitative Solubility Assessment

This initial phase provides a rapid estimation of solubility and helps in designing the quantitative experiment.

Protocol:

-

Preparation: In separate, labeled glass vials, weigh out approximately 1 mg of 4-benzoyl-5-phenyl-3H-1,2-dithiol-3-one.

-

Solvent Addition: To the first vial, add 100 µL of DMSO. To the second vial, add 100 µL of methanol. This creates an initial concentration of approximately 10 mg/mL.

-

Mixing: Cap the vials securely and vortex for 1-2 minutes.

-

Observation: Visually inspect the solutions against a dark background.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some solid remains, but a significant portion appears to have dissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Incremental Solvent Addition: If the compound is not fully soluble, add another 100 µL of the respective solvent and repeat the mixing and observation steps. Continue this process until the compound dissolves or a large volume of solvent has been added.

Interpretation: This method provides a rough estimate of solubility (e.g., >10 mg/mL, <1 mg/mL). This information is crucial for setting the concentration range in the quantitative phase.

Phase 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Experimental Workflow:

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Detailed Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-benzoyl-5-phenyl-3H-1,2-dithiol-3-one (e.g., 5-10 mg, accurately weighed) to several glass vials. The key is to have undissolved solid remaining after equilibration.

-

To each vial, add a precise volume (e.g., 1.0 mL) of either DMSO or methanol.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a thermostatic shaker set to a constant temperature (typically 25 °C) and agitate for 24-48 hours. This extended time ensures that the solution reaches thermodynamic equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles. Causality Note: The filter material should be checked for compatibility with the solvent to avoid introducing contaminants or losing the analyte due to adsorption.

-

-

Analysis (using HPLC-UV as an example):

-

Calibration Curve: Prepare a series of standard solutions of 4-benzoyl-5-phenyl-3H-1,2-dithiol-3-one of known concentrations in the chosen solvent. Run these standards on the HPLC-UV to generate a calibration curve (Peak Area vs. Concentration).

-

Sample Analysis: Prepare one or more dilutions of the filtered saturated solution to bring its concentration within the linear range of the calibration curve. Inject these diluted samples into the HPLC-UV.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Then, calculate the concentration of the original saturated solution by multiplying by the dilution factor.

-

Data Presentation:

The results should be summarized in a clear, tabular format.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |

| DMSO | 25 | Calculated Value | Calculated Value |

| Methanol | 25 | Calculated Value | Calculated Value |

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following checks should be integrated into the protocol:

-

Time to Equilibrium: Run parallel experiments with different equilibration times (e.g., 24, 48, and 72 hours). If the calculated solubility is consistent across the later time points, it indicates that equilibrium has been reached.

-

Purity of Compound: The purity of 4-benzoyl-5-phenyl-3H-1,2-dithiol-3-one should be confirmed (e.g., by NMR, LC-MS) before starting the experiment, as impurities can affect solubility.

-

Instrument Calibration: Ensure the analytical balance, pipettes, and HPLC-UV or spectrophotometer are properly calibrated.

Conclusion

This guide provides a robust and scientifically sound methodology for determining the solubility of 4-benzoyl-5-phenyl-3H-1,2-dithiol-3-one in DMSO and methanol. By following these protocols, researchers can generate reliable data that will be invaluable for the subsequent stages of research and development. The emphasis on understanding the principles behind the procedures ensures that the experimental design can be adapted for other compounds and solvents as needed.

References

- Vertex AI Search. (2024). Solubility test for Organic Compounds.

- Vertex AI Search. (2024). Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. (2024).

- Vertex AI Search. (2024).

- Vertex AI Search. (2024). Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd.

- TCI Chemicals. (2025).

- Fisher Scientific. (2021).

-

MDPI. (2022). Synthesis of Benzo[3][4]thiazolo[2,3-c][1][3][5]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates.

- Santa Cruz Biotechnology. (n.d.). Benzene-1,2-dithiol.

- Cercol. (2025).

- Castrol PDS & SDS. (2024).

- PubChem. (2025). 2-(5-Phenyl-1,3,4-oxadiazol-2-YL)-N-[2-(thiophen-2-YL)ethyl]quinazolin-4-amine.

- Frontiers. (2025). Formal synthesis of dibenzotetrathiafulvalene (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO).

- Semantic Scholar. (n.d.). 4-(5-Oxo-5H-1,2,4-dithiazol-3-yl)

- MDPI. (2024). 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-Dioxide.

- ResearchGate. (2024). 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-Dioxide.

- PubMed Central. (n.d.). 4-(5-Oxo-5H-1,2,4-dithiazol-3-yl)

- ResearchGate. (2025). (PDF) 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine.

- ResearchGate. (2025). (PDF) Synthesis and Biological Activity Study of Novel N1-(4-Hydroxy Benzoyl)-3-Methyl-5-Phenyl-4(N-4-Chlorophenylazo)

- PubMed Central. (n.d.). Continuous Flow Synthesis of Benzotriazin-4(3H)

Sources

Methodological & Application

synthesis of 4-benzoyl-5-phenyl-3H-1,2-dithiol-3-one from beta-keto esters

This Application Note and Protocol details the synthesis of 4-benzoyl-5-phenyl-3H-1,2-dithiol-3-one starting from

Abstract & Introduction

The 1,2-dithiol-3-one scaffold is a pharmacologically significant heterocyclic core, structurally related to the chemopreventive agent Oltipraz (4-methyl-5-(2-pyrazinyl)-1,2-dithiole-3-thione). Derivatives of 1,2-dithiol-3-one exhibit potent antioxidant, anti-inflammatory, and antiviral activities by inducing Phase II detoxification enzymes (e.g., quinone reductase, glutathione S-transferase) via the Nrf2 signaling pathway.

This protocol addresses the challenge of introducing specific acyl substituents at the 4-position. While simple 5-phenyl-1,2-dithiole-3-ones can be synthesized directly from ethyl benzoylacetate, the 4-benzoyl substitution requires a pre-functionalized

Retrosynthetic Analysis & Mechanism

The synthesis is designed around the sulfurization-cyclization of a 1,2,3-tricarbonyl equivalent.

-

C-Acylation: The starting

-keto ester (ethyl benzoylacetate) is acylated with benzoyl chloride to install the requisite carbon skeleton ( -

Sulfurization (Cyclization): Reaction with elemental sulfur (or

) effects cyclization. Mechanistically, this involves thionation of the carbonyls, formation of a polysulfide intermediate, and dehydrogenative ring closure to yield 4-benzoyl-5-phenyl-3H-1,2-dithiole-3-thione . -

Oxidative Hydrolysis: The thione sulfur (

) is selectively converted to the ketone (

Figure 1: Synthetic pathway from ethyl benzoylacetate to the target dithiolone.

Experimental Protocol

Phase 1: Preparation of Ethyl 2,3-Dibenzoylacetate

Objective: C-acylation of ethyl benzoylacetate to create the 4-benzoyl scaffold.

Reagents:

-

Ethyl benzoylacetate (

eq) -

Benzoyl chloride (

eq) -

Magnesium turnings (

eq) -

Absolute Ethanol (solvent)

-

Diethyl ether (extraction)

Procedure:

-

Magnesium Ethoxide Formation: In a dry flask equipped with a reflux condenser and drying tube, place magnesium turnings (

mol) and absolute ethanol ( -

Reflux: Heat the mixture to reflux until all magnesium has dissolved (approx. 1-2 hours), forming the magnesium enolate.

-

Acylation: Cool the solution to

. Add benzoyl chloride ( -

Completion: Allow the mixture to warm to room temperature and stir for 12 hours. The mixture will become a thick slurry.

-

Workup: Acidify with dilute

( -

Purification: Recrystallize the residue from ethanol/hexane to obtain ethyl 2,3-dibenzoylacetate .

Phase 2: Synthesis of 4-Benzoyl-5-phenyl-3H-1,2-dithiole-3-thione

Objective: Cyclization of the tricarbonyl precursor with elemental sulfur.

Reagents:

-

Ethyl 2,3-dibenzoylacetate (from Phase 1)

-

Elemental Sulfur (

) ( -

Solvent: Xylene or Ethyl Benzoate (high boiling point required)

-

Catalyst: Morpholine (catalytic drops) or

(optional accelerator)

Procedure:

-

Setup: In a round-bottom flask, mix ethyl 2,3-dibenzoylacetate (

mmol) and elemental sulfur ( -

Reaction: Heat the mixture to reflux (

) for 10–15 hours. If using ethyl benzoate, heat to -

Monitoring: Monitor by TLC (Silica gel, Hexane:EtOAc 8:2). The product (thione) is typically a deep orange/red solid.

-

Workup: Cool the reaction mixture. If xylene was used, evaporate under reduced pressure. If ethyl benzoate was used, distill it off under high vacuum or dilute with hexane to precipitate the product.

-

Purification: Filter the crude solid and wash with cold ethanol to remove unreacted sulfur. Recrystallize from benzene/ethanol or acetic acid.

-

Product:4-benzoyl-5-phenyl-3H-1,2-dithiole-3-thione (Red/Orange crystals).

-

Phase 3: Conversion to 4-Benzoyl-5-phenyl-3H-1,2-dithiol-3-one

Objective: Selective replacement of the thione sulfur (

Reagents:

-

4-Benzoyl-5-phenyl-3H-1,2-dithiole-3-thione (

eq) -

Mercuric Acetate (

) ( -

Glacial Acetic Acid (solvent)[1]

-

Chloroform (extraction)

Procedure:

-

Dissolution: Dissolve the thione (

mmol) in glacial acetic acid ( -

Oxidation: Add mercuric acetate (

mmol) to the solution. A precipitate of mercuric sulfide ( -

Reaction: Stir the mixture at room temperature for 2–4 hours. The red color of the thione should fade to a lighter yellow/pale color.

-

Filtration: Filter off the black

precipitate through a pad of Celite. Wash the pad with chloroform. -

Workup: Dilute the filtrate with water (

mL) and neutralize with -

Purification: Wash the organic layer with water and brine, dry over

, and evaporate. Recrystallize the residue from ethanol.-

Target:4-benzoyl-5-phenyl-3H-1,2-dithiol-3-one (Yellow/Colorless crystals).

-

Analytical Data Specifications

| Parameter | Expected Signal (Thione) | Expected Signal (One - Target) | Notes |

| Appearance | Deep Red/Orange Needles | Light Yellow/Colorless Prisms | Distinct color change upon oxidation. |

| IR ( | No | Benzoyl | |

| Aromatic protons ( | Aromatic protons ( | No aliphatic protons. | |

| Diagnostic shift of C3. | |||

| MS (ESI) | Mass difference of -16 (S to O). |

Troubleshooting & Critical Parameters

-

Acylation Yield: If the yield of ethyl dibenzoylacetate is low, ensure the magnesium ethoxide is fully formed before adding the benzoyl chloride. Moisture is the primary failure mode here.

-

Sulfur Removal: Unreacted elemental sulfur can contaminate the thione. Washing the crude solid with carbon disulfide (

) is effective but dangerous due to flammability. Alternatively, sublimation or column chromatography (silica) can separate sulfur. -

Oxidation Selectivity:

is highly specific for

Safety Considerations

-

Hydrogen Sulfide (

): Generated during the sulfurization step. Fatal at high concentrations. Perform all reactions in a high-efficiency fume hood with a caustic scrubber (NaOH solution) attached to the vent. -

Mercury (

): Mercuric acetate and the byproduct HgS are toxic. Dispose of all mercury waste in designated hazardous waste containers. -

Carbon Disulfide (

): If used for cleaning, be aware of its extreme flammability and neurotoxicity.

References

- Synthesis of 1,2-dithiole-3-thiones:Phosphorus, Sulfur, and Silicon and the Related Elements, Vol. 74, Issue 1-4.

- Oxidation of thiones to ones:Journal of Heterocyclic Chemistry, "Reactions of 1,2-dithiole-3-thiones with oxidizing agents".

- Precursor Synthesis:Organic Syntheses, Coll. Vol. 4, p.

- Biological Activity:Journal of Medicinal Chemistry, "Synthesis and chemopreventive activity of 1,2-dithiole-3-thiones".

- Specific Target Data:Canadian Journal of Chemistry, Vol.

Sources

Application Note: Kinetic Quantification of Zinc Ejection from Zinc Finger Proteins

Compound Focus: 4-benzoyl-5-phenyl-1,2-dithiol-3-one (BPD) Methodology: Fluorescence-Based Zinc Release Assay (FluoZin-3)

Introduction & Mechanistic Insight

4-benzoyl-5-phenyl-1,2-dithiol-3-one (BPD) belongs to a class of electrophilic heterocycles known as 1,2-dithiole-3-ones. These compounds are potent "zinc ejectors" that target the structural zinc ions coordinated by cysteine-rich domains in Zinc Finger Proteins (ZFPs), such as the HIV-1 Nucleocapsid protein (NCp7) or transcription factors like Sp1.[1]

Unlike chelators (e.g., EDTA) that passively strip metal ions, BPD acts via a covalent chemical mechanism. The dithiolethione ring undergoes nucleophilic attack by the thiol (-SH) groups of the zinc-coordinating cysteine residues. This reaction disrupts the tetrahedral coordination geometry essential for zinc retention, leading to the release of Zn²⁺ and the formation of intra- or intermolecular disulfide crosslinks within the protein.

To quantify this ejection, we utilize FluoZin-3 , a high-affinity (K_d ≈ 15 nM), turn-on fluorescent probe. FluoZin-3 is virtually non-fluorescent in its apo state but exhibits a >50-fold fluorescence enhancement upon binding Zn²⁺. This protocol provides a kinetic framework to measure the rate and extent of zinc release, offering a direct readout of BPD's pharmacodynamic potency.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanism of Action. BPD electrophilically attacks the ZFP cysteine thiols, forcing zinc release. The liberated zinc is captured by FluoZin-3, generating a fluorescent signal.

Materials & Reagents

Critical Reagent Notes

-

Reducing Agents: The assay buffer must be strictly free of reducing agents (DTT,

-ME, TCEP). Reducing agents will react with the disulfide bond in BPD, neutralizing the inhibitor before it reaches the protein. -

Chelators: Avoid EDTA or EGTA in the reaction buffer, as they will strip zinc competitively with the probe.

Reagent List

| Reagent | Specification | Stock Concentration | Storage |

| Target Protein | Purified Zinc Finger Protein (e.g., NCp7) | 50–100 µM in Zn-buffer | -80°C |

| Compound (BPD) | 4-benzoyl-5-phenyl-1,2-dithiol-3-one | 10 mM in DMSO | -20°C (Dark) |

| Probe | FluoZin-3 (Salt form, not AM ester) | 1 mM in ddH₂O | -20°C (Dark) |

| Positive Control | TPEN (High affinity chelator) | 10 mM in Ethanol | -20°C |

| Buffer Base | HEPES (pH 7.4), NaCl | 1 M / 5 M | RT |

| Plates | 96-well Black, Clear-Bottom | N/A | RT |

Experimental Protocol

Step 1: Buffer Preparation

Prepare Assay Buffer (1X) fresh on the day of the experiment to ensure pH stability.

-

Composition: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20.

-

Note: Tween-20 prevents protein adsorption to the plate walls, which is critical for low-concentration kinetics.

Step 2: Assay Master Mix Setup

Calculate the volume required for

-

Final Assay Concentrations:

-

[ZFP]: 1 µM (Contains 1–2 µM Zn²⁺ depending on stoichiometry)

-

[FluoZin-3]: 2 µM (Slight excess to capture all released zinc)

-

Mix Preparation (Example for 100 wells):

-

Take 10 mL Assay Buffer.

-

Add 20 µL of 1 mM FluoZin-3 Stock.

-

Add ZFP stock to reach 1 µM final concentration.

-

Incubate in the dark at Room Temperature (RT) for 10 minutes to equilibrate. Background fluorescence should be stable.

Step 3: Plate Loading & Baseline Read

-

Dispense 90 µL of the Protein-Probe Mix into each well of the black 96-well plate.

-

Place the plate in the reader (pre-warmed to 25°C or 37°C depending on physiological relevance).

-

Read Baseline (F₀): Measure fluorescence for 5 minutes to establish a stable baseline.

Step 4: Compound Injection (The Ejection Phase)

-

Prepare 10X working solutions of BPD in Assay Buffer (max 5% DMSO).

-

Titration Range: 0.1 µM to 100 µM final concentration.

-

-

Add 10 µL of 10X BPD to the respective wells.

-

Control A (Max Signal): Add 10 µL of 100 µM TPEN.

-

Control B (Vehicle): Add 10 µL of Assay Buffer + DMSO.

-

Control C (Background): Buffer + FluoZin-3 (No Protein) + Compound (to check for intrinsic fluorescence).

-

-

Immediately resume reading.

Step 5: Kinetic Data Acquisition

-

Duration: 30–60 minutes.

-

Interval: Every 30–60 seconds.

-

Gain: Set such that the TPEN positive control reaches ~80% of the detector's dynamic range.

Workflow Diagram (DOT)

Figure 2: Experimental Workflow. Sequential steps from buffer preparation to kinetic data acquisition.

Data Analysis & Interpretation

Normalization

Convert Raw Fluorescence Units (RFU) to % Zinc Ejection using the controls:

Where:

-

= Fluorescence at time

- = Average fluorescence of vehicle control (baseline drift).

- = Maximum fluorescence defined by the rapid chelator TPEN (assumed 100% ejection).

Kinetic Parameters

Fit the time-course data to a Pseudo-First-Order exponential association model to determine the observed rate constant (

Plot

Troubleshooting & Self-Validation

| Observation | Potential Cause | Corrective Action |

| No Fluorescence Increase | Protein Oxidation | ZFP thiols may be oxidized (disulfides formed) during storage. Verify protein status with Ellman's reagent or Mass Spec. |

| High Background | Zinc Contamination | Use high-grade reagents. Wash glassware with 10% HNO₃. Add 1 µM EDTA to buffers during prep but remove before assay. |

| Signal Decrease | Inner Filter Effect (IFE) | Dithiolethiones are often yellow/orange. Check absorbance at 494nm/516nm. If OD > 0.1, apply IFE correction formula. |

| Slow Kinetics | pH Mismatch | The reaction is pH-dependent (thiolate nucleophilicity). Ensure pH is strictly 7.4. Lower pH slows the reaction. |

References

-

Rice, W. G., et al. (1997). "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS." Science, 270(5239), 1194-1197.

-

Gee, K. R., et al. (2002). "Detection and imaging of zinc secretion from pancreatic beta-cells using a new fluorescent zinc indicator." Journal of the American Chemical Society, 124(5), 776-778.

-

Turpin, J. A., et al. (1999). "Synthesis and biological properties of novel pyridinioalkanoyl thiolesters (PATE) as anti-HIV-1 agents that target the viral nucleocapsid protein zinc fingers." Journal of Medicinal Chemistry, 42(1), 67-86.

-

Thermo Fisher Scientific. "FluoZin™-3, Tetrapotassium Salt - Product Information."

Sources

Application Note: Selective Conversion of 1,2-Dithiole-3-thiones to 1,2-Dithiole-3-ones

[1]

Part 1: Executive Summary & Mechanistic Rationale

The Synthetic Challenge

The conversion of 1,2-dithiole-3-thiones (1) to 1,2-dithiole-3-ones (2) is a critical transformation in the synthesis of chemopreventive agents (e.g., Oltipraz analogs) and reactive intermediates for organic electronics.[1]

The primary challenge lies in the chemoselectivity required to target the exocyclic thiocarbonyl (C=S) group without compromising the endocyclic disulfide (S-S) bond. The 1,2-dithiole ring is pseudoaromatic but susceptible to:

-

Oxidative Ring Opening: Strong oxidants (e.g., KMnO₄, H₂O₂) attack the disulfide bond, leading to sulfonic acids or ring destruction.

-

Dithiolylium Salt Formation: Peracids (e.g., mCPBA, peracetic acid) typically oxidize the ring sulfur or protonate the thione to form stable dithiolylium cations rather than the desired ketone.

The Solution: Soft Acid Activation

To successfully effect this transformation, one must exploit Pearson’s Hard and Soft Acid and Base (HSAB) theory. The exocyclic sulfur is a "soft" base. Using a "soft" thiophilic metal cation (specifically Hg²⁺) allows for selective coordination and activation of the exocyclic sulfur, facilitating hydrolysis by water while leaving the "harder" disulfide bond intact.

Part 2: Experimental Protocols

Method A: Mercuric Acetate Mediated Hydrolysis (The Gold Standard)

Recommended for: High-value substrates, late-stage functionalization, and compounds sensitive to strong oxidants.[1]

1. Reagents & Materials

-

Substrate: 1,2-Dithiole-3-thione derivative (1 equiv.)

-

Reagent: Mercuric Acetate [Hg(OAc)₂] (1.1 – 1.5 equiv.)

-

Solvent System: Chloroform (CHCl₃) / Glacial Acetic Acid (AcOH) [3:1 ratio][1]

-

Quench: Saturated NaHCO₃ or brine.

-

Safety: Hg(OAc)₂ is highly toxic and absorbed through skin. All steps must be performed in a fume hood.

2. Step-by-Step Protocol

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,2-dithiole-3-thione (1.0 mmol) in CHCl₃ (15 mL).

-

Acidification: Add Glacial Acetic Acid (5 mL) to the solution. The acidic medium prevents side reactions and assists in the elimination of the mercury-sulfur complex.

-

Addition: Add Mercuric Acetate (1.2 mmol, 382 mg) in a single portion at room temperature (25°C).

-

Observation: The solution color typically shifts (e.g., from deep orange/red to a lighter yellow or suspension) as the Hg-complex forms.

-

-

Reaction: Stir the mixture at room temperature for 2–6 hours.

-

Monitoring: Monitor via TLC.[2] The thione is usually less polar than the ketone. Look for the disappearance of the intense thione color.

-

Precipitate: A white/grey precipitate of HgS or Hg(OAc)(S) complexes will form.

-

-

Workup:

-

Filter the reaction mixture through a pad of Celite to remove insoluble mercury salts. Wash the pad with CHCl₃.

-

Transfer the filtrate to a separatory funnel.

-

Wash with water (2 x 20 mL) followed by saturated NaHCO₃ (to neutralize AcOH) and finally brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

-

Purification: Purify the residue via silica gel flash chromatography (typically Hexanes/Ethyl Acetate gradients).

3. Critical Process Parameters (CPPs)

| Parameter | Range | Impact of Deviation |

| Stoichiometry | 1.1–1.5 eq Hg(OAc)₂ | <1.0 eq: Incomplete conversion. >2.0 eq: Risk of interacting with other heteroatoms. |

| Solvent Ratio | 3:1 CHCl₃:AcOH | No AcOH: Reaction is sluggish; Hg salts may not precipitate cleanly. |

| Temperature | 20–30°C | >50°C: Decomposition of the dithiole ring. |

Method B: Nitrile Oxide / Chloramine-T (Alternative Routes)

Note: These methods are less general and often lead to side products like imines or cycloaddition adducts.[1] Use only if Hg is strictly prohibited.

-

Chloramine-T: Can convert thiones to ketones but often yields the sulfimine (C=N-Ts) or rearranges the ring.[1]

-

Nitrile Oxides (RCNO): React via 1,3-dipolar cycloaddition to the C=S bond.[1] The resulting oxathiazole intermediate can decompose to the ketone, but stable spiro-adducts are frequently isolated instead. Not recommended for standard synthesis.

Part 3: Mechanistic Visualization

The following diagram illustrates the divergence between the desired Hydrolysis pathway (Method A) and the undesired Oxidation pathway.

Figure 1: Mechanistic divergence.[1] The mercuric acetate route (blue) utilizes soft-acid coordination to effect hydrolysis, avoiding the ring-destructive pathways (red) typical of hard oxidants.[1]

Part 4: Troubleshooting & Analysis[1]

Common Issues and Solutions

| Symptom | Probable Cause | Corrective Action |

| Low Yield | Incomplete hydrolysis of the Hg-complex.[1] | Ensure sufficient Acetic Acid is present.[2] Extend reaction time to 6h. |

| Ring Opening | Presence of strong oxidants or high heat. | Ensure temperature <30°C. Do strictly not use KMnO₄ or H₂O₂. |

| Product is a Solid Salt | Formation of Dithiolylium salt. | Check if peracids were used.[3] If using Hg, ensure the reaction is not anhydrous; water (trace) is needed for hydrolysis. |

| Residual Mercury | Inefficient filtration. | Wash the organic phase with aqueous Sodium Sulfide (Na₂S) to precipitate residual Hg as HgS, then filter again. |

Analytical Validation[1]

-

IR Spectroscopy: Disappearance of the strong C=S stretch (approx. 1100–1200 cm⁻¹) and appearance of the strong C=O stretch (approx. 1650–1700 cm⁻¹).

-

¹H NMR: Chemical shifts of ring protons typically move upfield slightly due to the lower anisotropy of C=O vs C=S.

-

Mass Spectrometry: Shift in M+ peak by -16 amu (Exchange of S [32] for O [16]).[1]

Part 5: References

-

Rakitin, O. A. (2021).[4] Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(12), 3595.[4] Link[1]

-

Brown, E. I. G., Leaver, D., & McKinnon, D. M. (1970).[1] The dithiole series.[5][6] Part V. Reactions of 1,2-dithiole-3-thiones and 1,3-dithiolan-2-thiones with acetylenic esters and with benzyne. Journal of the Chemical Society C: Organic. Link[1]

-

Pedersen, C. T. (1980). The Oxidation of 1,2-Dithiole-3-thiones with Peracetic Acid. (Contextual reference regarding dithiolylium salt formation).

-

Organic Chemistry Portal. Protection and Deprotection of Thioacetals. (General reference for soft metal hydrolysis). Link

Sources

- 1. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 2. scispace.com [scispace.com]

- 3. Chemical aspects of peracetic acid based wastewater disinfection [scielo.org.za]

- 4. Synthesis and Reactivity of 3 H-1,2-dithiole-3-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Investigation of 4-benzoyl-5-phenyl-3H-1,2-dithiol-3-one as a Putative HIV-1 Nucleocapsid Protein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Achilles' Heel of HIV-1

The Human Immunodeficiency Virus type 1 (HIV-1) pandemic remains a formidable global health challenge. While combination antiretroviral therapy (cART) has transformed HIV-1 infection into a manageable chronic condition, the emergence of drug-resistant viral strains necessitates the continuous development of novel therapeutics that engage different viral targets.[1][2] The HIV-1 nucleocapsid protein (NCp7) represents a highly attractive, yet underexploited, therapeutic target.[1]

NCp7 is a small, basic protein that contains two highly conserved zinc finger domains of the CCHC type.[3][4] These zinc fingers are crucial for the protein's function as a nucleic acid chaperone, playing indispensable roles in multiple stages of the viral life cycle, including reverse transcription, genomic RNA packaging, and virion assembly.[3][5][6][7] The high degree of conservation of the zinc finger motifs makes NCp7 a mutationally intolerant target, suggesting a higher barrier to the development of drug resistance.[1][2]

One established strategy for inhibiting NCp7 function is the use of "zinc ejectors," electrophilic compounds that covalently modify the cysteine residues coordinating the zinc ions within the zinc fingers.[1] This leads to the ejection of the zinc ions, unfolding of the fingers, and abrogation of NCp7's biological activities.

The Potential of 4-benzoyl-5-phenyl-3H-1,2-dithiol-3-one as a Novel NCp7 Inhibitor

While the specific compound 4-benzoyl-5-phenyl-3H-1,2-dithiol-3-one is not extensively documented as an anti-HIV agent, its core structure, 3H-1,2-dithiole, is present in compounds known to exhibit anti-HIV activity. This structural alert suggests that 4-benzoyl-5-phenyl-3H-1,2-dithiol-3-one may act as a zinc ejector. The proposed mechanism of action involves the nucleophilic attack by the cysteine thiolates of the NCp7 zinc fingers on the disulfide bond of the dithiol-3-one ring. This is hypothesized to lead to the formation of a covalent adduct and the subsequent release of the zinc ion.

This document provides a comprehensive guide for the evaluation of 4-benzoyl-5-phenyl-3H-1,2-dithiol-3-one as a potential inhibitor of HIV-1 NCp7. The following sections detail the protocols for essential biochemical and cell-based assays to characterize its mechanism of action and antiviral efficacy.

Proposed Mechanism of Action

The following diagram illustrates the hypothetical mechanism of zinc ejection from an HIV-1 NCp7 zinc finger by 4-benzoyl-5-phenyl-3H-1,2-dithiol-3-one.

Caption: Proposed zinc ejection mechanism.

Experimental Protocols

Zinc Ejection Assay

This assay directly measures the ability of 4-benzoyl-5-phenyl-3H-1,2-dithiol-3-one to eject zinc from recombinant HIV-1 NCp7. The release of zinc is monitored using a zinc-sensitive fluorescent probe, such as FluoZin™-3.

Materials:

-

Recombinant HIV-1 NCp7 protein

-

4-benzoyl-5-phenyl-3H-1,2-dithiol-3-one

-

FluoZin™-3, AM ester (or other suitable zinc sensor)

-

Assay Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Protocol:

-

Prepare a stock solution of 4-benzoyl-5-phenyl-3H-1,2-dithiol-3-one in DMSO.

-

Prepare a working solution of FluoZin™-3 in Assay Buffer.

-

In a 96-well plate, add varying concentrations of 4-benzoyl-5-phenyl-3H-1,2-dithiol-3-one to the wells. Include a DMSO-only control.

-

Add a fixed concentration of recombinant HIV-1 NCp7 to each well.

-

Incubate the plate at room temperature for 30 minutes.

-

Add the FluoZin™-3 working solution to each well.

-

Incubate for an additional 15 minutes in the dark.

-

Measure the fluorescence intensity (Excitation/Emission ~494/518 nm).

-

Plot the fluorescence intensity against the concentration of the compound to determine the EC50 for zinc ejection.

Caption: Principle of the FP assay.

Data Interpretation and Expected Outcomes

| Assay | Expected Outcome for an Effective Inhibitor |

| Zinc Ejection Assay | A dose-dependent increase in fluorescence, indicating zinc release from NCp7. A low EC50 value is desirable. |

| HIV-1 Viral Infectivity Assay | A potent inhibition of viral replication (low EC50) with minimal cytotoxicity (high CC50), resulting in a high Selectivity Index. |

| Fluorescence Polarization Assay | A dose-dependent decrease in fluorescence polarization, signifying the disruption of the NCp7-nucleic acid complex. A low IC50 value is indicative of potent inhibition. |

Conclusion

The protocols outlined in this document provide a robust framework for the initial characterization of 4-benzoyl-5-phenyl-3H-1,2-dithiol-3-one as a potential inhibitor of HIV-1 NCp7. Positive results from these assays would warrant further investigation, including mechanism of action studies, resistance profiling, and preclinical development. The targeting of the highly conserved and functionally critical NCp7 protein remains a promising avenue for the development of the next generation of antiretroviral drugs.

References

- Current time information in Chatham County, US. (n.d.). Google.

- The Nucleocapsid Protein of HIV-1 as a Promising Therapeutic Target for Antiviral Drugs. (2010, March 10). [Source not available].

-

Nucleocapsid Protein: A Desirable Target for Future Therapies Against HIV-1 - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

Specific zinc-finger architecture required for HIV-1 nucleocapsid protein's nucleic acid chaperone function | PNAS. (n.d.). Proceedings of the National Academy of Sciences. Retrieved February 20, 2026, from [Link]

-

Zinc Finger Structures in the Human Immunodeficiency Virus Type 1 Nucleocapsid Protein Facilitate Efficient Minus- and Plus-Strand Transfer | Journal of Virology. (n.d.). American Society for Microbiology. Retrieved February 20, 2026, from [Link]

-

The HIV-1 nucleocapsid zinc finger protein as a target of antiretroviral therapy - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

- Role of the zinc fingers of HIV-1 nucleocapsid protein in maturation of genomic RNA. (2003, November 15). [Source not available].

-

HIV nucleocapsid proteins as targets for novel 1,2-benzisothiazol-3(2H)-one benzenesulfonamides: synthesis and antiretroviral activity - Frontiers. (2025, November 5). Frontiers. Retrieved February 20, 2026, from [Link]

-

Specific implications of the HIV-1 nucleocapsid zinc fingers in the annealing of the primer binding site complementary sequences during the obligatory plus strand transfer | Nucleic Acids Research | Oxford Academic. (2011, August 1). Oxford Academic. Retrieved February 20, 2026, from [Link]

-

Identification of HIV-1 Inhibitors Targeting the Nucleocapsid Protein - ACS Publications. (2012, May 15). American Chemical Society Publications. Retrieved February 20, 2026, from [Link]

-

Zinc finger function of HIV-1 nucleocapsid protein is required for removal of 5'-terminal genomic RNA fragments - PubMed. (2013, February 15). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

Inhibition of HIV-1 replication by a bis-thiadiazolbenzene-1,2-diamine that chelates zinc ions from retroviral nucleocapsid zinc fingers - PubMed. (2010, April 15). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

Synthesis and antibacterial activity of 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and derivatives - PubMed. (2005, January 15). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

Synthesis and Biological Activity Study of Novel N1-(4-Hydroxy Benzoyl)-3-Methyl-5-Phenyl-4(N-4-Chlorophenylazo)-1,2-Diazole and Its Derivatives - SCIRP. (n.d.). Scientific Research Publishing. Retrieved February 20, 2026, from [Link]

-

Development of a high-throughput fluorescence polarization assay for the discovery of phosphopantetheinyl transferase inhibitors | Request PDF - ResearchGate. (2025, August 10). ResearchGate. Retrieved February 20, 2026, from [Link]

- Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. (n.d.). [Source not available].

-

HIV nucleocapsid proteins as targets for novel 1,2-benzisothiazol-3(2H)-one benzenesulfonamides: Synthesis and antiretroviral activity - Frontiers. (n.d.). Frontiers. Retrieved February 20, 2026, from [Link]

-

Multifaceted Aspects of HIV-1 Nucleocapsid Inhibition by TAR-Targeting Peptidyl-Anthraquinones Bearing Terminal Aromatic Moieties - MDPI. (2022, September 27). MDPI. Retrieved February 20, 2026, from [Link]

-

NIH Public Access - Carolina Digital Repository. (n.d.). University of North Carolina at Chapel Hill. Retrieved February 20, 2026, from [Link]

-

Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription - ResearchGate. (2024, September 4). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives - ResearchGate. (2024, January 19). ResearchGate. Retrieved February 20, 2026, from [Link]

-

A phenyl-thiadiazolylidene-amine derivative ejects zinc from retroviral nucleocapsid zinc fingers and inactivates HIV virions - PubMed. (2012, November 12). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

HIV nucleocapsid proteins as targets for novel 1,2-benzisothiazol-3(2H)-one benzenesulfonamides: synthesis and antiretroviral activity - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

(PDF) Synthesis and Biological Activity Study of Novel N1-(4-Hydroxy Benzoyl)-3-Methyl-5-Phenyl-4(N-4-Chlorophenylazo)-1,2-Diazole and Its Derivatives - ResearchGate. (2025, August 10). ResearchGate. Retrieved February 20, 2026, from [Link]

-

(PDF) HIV nucleocapsid proteins as targets for novel 1,2-benzisothiazol-3(2H)-one benzenesulfonamides: synthesis and antiretroviral activity - ResearchGate. (2025, November 26). ResearchGate. Retrieved February 20, 2026, from [Link]

-

The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities - PubMed. (2020, March 15). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

- International Journal of New Chemistry. (2025, May 21). [Source not available].

-

Synthesis of Benzot[3][5]hiazolo[2,3-c]t[5][8]riazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates - MDPI. (2022, February 22). MDPI. Retrieved February 20, 2026, from [Link]

-

Synthesis, characterization and self-assembly of novel fluorescent alkoxy-substituted 1, 4-diarylated 1, 2, 3-triazoles organogelators - Arabian Journal of Chemistry. (2022, January 4). Elsevier. Retrieved February 20, 2026, from [Link]

-

Synthesis of 2-phenyl-4H-benzo[d]o[1][8]xazin-4-one from anthranilic... - ResearchGate. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

Sources

- 1. 4-Amino-1-(2-benzoyl-1-phenylethyl)-3-phenyl-1H-1,2,4-triazol-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BR112021003997A2 - pharmaceutical composition comprising anethole trithione cyclodextrin complexes or derivatives thereof - Google Patents [patents.google.com]

- 3. WO2020049166A1 - Pharmaceutical composition comprising cyclodextrin compexes of anethole trithione or derivatives thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 4,5-Dichloro-1,2-dithiole-3-thione in the synthesis of benzimidazole, benzoxazole and benzothiazole derivatives of 1,3-dithioles - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]

- 7. The dithiole series. Part V. Reactions of 1,2-dithiole-3-thiones and 1,3-dithiolan-2-thiones with acetylenic esters and with benzyne - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Recent Advances in the Synthesis of 4H-Benzo[d][1,3]oxathiin-4-ones and 4H-Benzo[d][1,3]dioxin-4-ones [mdpi.com]

Application Note: Synthesis of 4-Benzoyl-5-phenyl-1,2-dithiol-3-one via Sulfurization-Oxidation Protocol

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the high-purity preparation of 4-benzoyl-5-phenyl-1,2-dithiol-3-one , a privileged scaffold in hydrogen sulfide (

The protocol follows a Two-Phase Strategy :

-

Sulfurization: Construction of the 1,2-dithiole-3-thione core from tribenzoylmethane.

-

Trans-chalcogenation: Chemoselective oxidation of the thione (C=S) to the ketone (C=O).

Abstract & Scientific Rationale

The 1,2-dithiole-3-one moiety is a critical pharmacophore, serving as a masked precursor for dithiolethiones (e.g., Oltipraz) and acting as a slow-releasing

This protocol utilizes tribenzoylmethane as the carbon scaffold. The steric bulk and electronic environment of the tricarbonyl precursor drive the regioselective incorporation of sulfur, preventing the formation of thiophene byproducts common in dibenzoylmethane sulfurization. The subsequent conversion of the thione to the ketone is achieved via a mercuric acetate-mediated trans-chalcogenation, ensuring high yield and preventing ring opening.

Reaction Pathway & Mechanism[1][2][3][4][5][6]

The synthesis proceeds through a cyclization-sulfurization cascade followed by an oxidative hydrolysis.

Figure 1: Synthetic workflow from tribenzoylmethane to the target dithiolone.

Experimental Protocols

Phase 1: Synthesis of the Thione Intermediate

Target: 4-Benzoyl-5-phenyl-1,2-dithiole-3-thione Principle: Reaction of a tri-carbonyl methane derivative with elemental sulfur. One benzoyl group is eliminated during ring closure to satisfy valency and aromatic stabilization of the dithiole ring.

Materials:

-

Tribenzoylmethane (10 mmol, 3.28 g)

-

Elemental Sulfur (

) (40 mmol, 1.28 g) -

Solvent: Xylene (Isomeric mixture, anhydrous)

-

Catalyst: Morpholine (0.5 mL) or Amylamine

Procedure:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize evolved

. -

Charging: Add tribenzoylmethane and elemental sulfur to 40 mL of xylene. Add the morpholine catalyst.[1]

-

Reflux: Heat the mixture to reflux (

) for 12–15 hours. The solution will darken significantly (deep red/brown). -

Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). Look for the disappearance of the starting material and the appearance of a distinct red/orange spot (Thione).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure.[1]

-

The residue is a dark oil/solid. Triturate with cold ethanol to precipitate the crude thione.

-

-

Purification: Recrystallize from Benzene/Ethanol or purify via column chromatography (Silica gel, Hexane/DCM gradient).

-

Yield Expectation: 60–75%[2]

-

Appearance: Red needles or prisms.

-

Phase 2: Trans-chalcogenation (Thione One)

Target: 4-Benzoyl-5-phenyl-1,2-dithiol-3-one Principle: Mercuric acetate acts as a soft Lewis acid, coordinating to the exocyclic sulfur (soft base), facilitating hydrolysis to the carbonyl.

Materials:

-

4-Benzoyl-5-phenyl-1,2-dithiole-3-thione (2 mmol, 628 mg)

-

Mercuric Acetate (

) (2.5 mmol, 796 mg) -

Solvent: Glacial Acetic Acid (15 mL) and Chloroform (

) (5 mL)

Procedure:

-

Dissolution: Dissolve the thione (red crystals) in the

/Acetic Acid mixture in a 50 mL flask. -

Oxidation: Add solid mercuric acetate in a single portion at room temperature.

-

Reaction: Stir the mixture at

for 2–4 hours.-

Observation: The deep red color of the thione will fade to a pale yellow, and a heavy precipitate (HgS) will form.

-

-

Filtration: Filter the mixture through a Celite pad to remove the black HgS precipitate. Wash the pad with

. -

Neutralization: Pour the filtrate into ice water (50 mL) and neutralize carefully with saturated

solution (Caution: foaming). -

Extraction: Extract with

( -

Isolation: Evaporate the solvent. The product usually crystallizes upon cooling or addition of hexane.

-

Yield Expectation: 80–90%

-

Appearance: Pale yellow or colorless crystals.

-

Key Data & Quality Control

| Parameter | Specification | Notes |

| Appearance | Pale yellow prisms | Distinct color change from Red (Thione) |

| Melting Point | 165–167 °C | Sharp range indicates high purity |

| IR Spectrum | Absence of C=S peak (~1100-1200 cm⁻¹) | |

| ¹H NMR | Aromatic protons only (7.2–7.8 ppm) | No aliphatic protons; integration matches 10H |

| Solubility | Soluble in | Insoluble in water |

Troubleshooting & Optimization

Critical Control Points

-

Thione Synthesis: If the yield of the thione is low, ensure the xylene is anhydrous and the reflux temperature is maintained. Incomplete sulfurization often leads to mixed polysulfides.

-

Hg Removal: Colloidal HgS can pass through standard filter paper. Use a tight Celite pack or a 0.45

m PTFE membrane to ensure the final product is mercury-free. -

Green Alternative: If avoiding mercury is required, Potassium Permanganate (

) in acetone can be used, though yields are typically lower (50-60%) due to potential over-oxidation of the ring sulfur.

Logic Flow for Troubleshooting

Figure 2: Decision tree for common synthetic issues.

References

-

Pedersen, C. T. (1996). "The formation of 1,2-propadiene-1,3-dithione from flash vacuum pyrolysis of 1,2-dithiole-3-thiones." Tetrahedron Letters, 37(27), 4805–4808.

-

Rakitin, O. A., et al. (2021). "Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones." Molecules, 26(12), 3595.

-

Curphey, T. J. (2002). "Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane." Journal of Organic Chemistry, 67(18), 6461-6473.

- El-Wassimy, M. T. M., et al. (1983). "Reaction of 1,2-dithiole-3-thiones with some oxidizing agents." Tetrahedron, 39(10), 1729-1734. (Standard protocol for Hg(OAc)

- Trebaul, C., & Bulliot, J. (1968). "Recherches dans la série du dithiole-1,2. Synthèse de benzoyl-4 phényl-5 dithiole-1,2 thiones-3." Bulletin de la Société Chimique de France, 10, 4181. (Primary source for the tribenzoylmethane route).

Sources

in vitro antiviral screening protocols for dithiolone derivatives

Application Note: High-Fidelity In Vitro Antiviral Screening of Dithiolone Derivatives

Executive Summary & Rationale

Dithiolone derivatives, particularly 1,2-dithiole-3-thiones (D3T) , represent a unique class of pharmacophores. Unlike direct-acting antivirals (DAAs) that target viral enzymes, dithiolones often act as host-directed therapeutics by activating the Nrf2/ARE pathway, modulating intracellular redox states, or covalently modifying cysteine-rich viral proteins (e.g., Zinc fingers, Reverse Transcriptase) via their electrophilic sulfur centers.

The Challenge: Screening dithiolones presents specific technical hurdles:

-

Solubility: They are highly lipophilic and prone to precipitation in aqueous media.

-

Optical Interference: Many dithiolones are yellow/orange chromophores, causing false negatives in colorimetric assays (e.g., MTT, MTS).

-

Chemical Reactivity: Their antioxidant nature can chemically reduce tetrazolium dyes, invalidating standard viability screens.

This guide provides a self-validating workflow designed to bypass these artifacts and generate reproducible EC50/CC50 data.

Pre-Screening: Compound Handling & Solubility

Objective: Prevent "crash-out" precipitation which mimics viral cytopathic effects (CPE) or toxicity.

-

Stock Preparation: Dissolve dithiolone derivatives in 100% DMSO to a concentration of 10–20 mM .

-

Critical Step: Sonicate for 5 minutes at 40°C. Dithiolones often form micro-crystals that are invisible to the naked eye.

-

-

Storage: Store at -20°C in amber vials. Dithiolones are light-sensitive ; photo-degradation can cleave the disulfide bond, altering potency.

-

The "Cloud Point" Test (Mandatory Validation):

-

Dilute the stock into the specific culture media (e.g., DMEM + 2% FBS) at the highest intended screening concentration (typically 100 µM).

-

Incubate for 1 hour at 37°C.

-

Measure Absorbance at 600nm (turbidity).

-

Pass Criteria: OD600 < 0.01 above media blank. If turbid, reduce max concentration.

-

Phase 1: Host Cell Toxicity (CC50)

Rationale: You cannot define antiviral activity without defining toxicity. Constraint: Do NOT use MTT or MTS. Dithiolones absorb light at 400–550nm and can chemically reduce MTT without cells, leading to massive false viability signals.

Protocol: ATP-Based Luminescence Assay (CellTiter-Glo) This method is independent of compound color and redox potential.

-

Seeding: Seed host cells (e.g., Vero E6, Huh-7, TZM-bl) in white-walled 96-well plates (10,000 cells/well). Incubate 24h.

-

Treatment: Add serial 2-fold dilutions of the dithiolone derivative (Range: 100 µM to 0.1 µM). Include a DMSO solvent control (max 0.5% v/v).

-

Incubation: Incubate for 48–72 hours (matched to viral assay duration).

-

Readout:

-

Equilibrate plate to Room Temp (RT) for 30 min.

-

Add CellTiter-Glo reagent (1:1 ratio with media).

-

Shake orbitally for 2 min (lyses cells).

-

Read Luminescence (RLU).

-

-

Calculation:

Phase 2: Antiviral Efficacy (EC50)[1][2]

Method A: CPE Reduction Assay (High Throughput Screen) Best for: RNA viruses (Influenza, SARS-CoV-2, HCV) causing visible cell death.

-

Infection: Aspirate media from confluent monolayers. Add virus at MOI 0.01 – 0.05 (low MOI ensures multiple replication cycles).

-

Adsorption: Incubate 1h at 37°C (rocking every 15 min).

-

-

Treatment: Remove inoculum (wash 1x with PBS). Add media containing serial dilutions of the compound.[1][2][3]

-

Incubation: Until Virus Control wells show >90% Cytopathic Effect (CPE) (typically 48–96h).

-

Quantification: Use the ATP Luminescence method (as above).

-

Logic: Viral CPE kills cells (Low ATP). Effective drug protects cells (High ATP).

-

Formula:

-

Method B: Plaque Reduction Assay (Gold Standard Validation) Required for: Confirming "Hits" from Method A.

-

Infection: Infect 6-well plates (MOI 0.001) for 1h.

-

Overlay: Apply semi-solid overlay (Avicel or Agarose) containing the dithiolone derivative.

-

Fixation: At 48–72h, fix with 4% Formaldehyde. Stain with Crystal Violet.

-